molecular formula C16H12Cl2N2O B2805054 6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone CAS No. 22280-91-7

6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2805054
CAS No.: 22280-91-7
M. Wt: 319.19
InChI Key: MJODSXUDTBPFAW-UHFFFAOYSA-N
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Description

6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.19. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Quinazolinone derivatives, including structures similar to "6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone," have been extensively studied for their biological activities. They are found in over 200 naturally occurring alkaloids and are known for their antibacterial effects on pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds are critical in the development of new medicinal agents due to the stability of the quinazolinone nucleus, which allows for the introduction of various bioactive moieties (Tiwary et al., 2016).

Optoelectronic Applications

Research on quinazoline derivatives extends beyond pharmaceuticals to include their use in optoelectronics. These compounds are part of a broader group of benzodiazines known for their luminescent properties and applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline derivatives are valuable in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline into π-extended conjugated systems is crucial for developing new optoelectronic materials, highlighting their versatility beyond biological activity (Lipunova et al., 2018).

Broad Spectrum of Biological Activities

Quinazolinone derivatives are recognized for a wide range of biological activities, which include anticancer, anti-Alzheimer, antiviral, and antimicrobial effects. These hybrid compounds exhibit synergistic or new effects compared to their individual pharmacophores, underscoring the importance of molecular hybridization in drug discovery. The synthesis methodologies for these compounds are diverse, indicating a robust area of research for developing novel therapeutic agents (Mass et al., 2020).

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODSXUDTBPFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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